REACTION_CXSMILES
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[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([Cl:9])=[CH:4][N:3]=1.[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(N(CC)C(C)C)(C)C>C(O)CCC>[NH:10]([C:6]1[C:5]([Cl:9])=[CH:4][N:3]=[C:2]([Cl:1])[N:7]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1
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Name
|
|
Quantity
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5.5 g
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Type
|
reactant
|
Smiles
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ClC1=NC=C(C(=N1)Cl)Cl
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Name
|
|
Quantity
|
2.79 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
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Name
|
|
Quantity
|
3.87 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
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75 mL
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Type
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solvent
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Smiles
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C(CCC)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 4 hours
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Duration
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4 h
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Type
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CUSTOM
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Details
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Volatile material was removed by evaporation
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Type
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DISSOLUTION
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Details
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the residue was dissolved in DCM (100 ml)
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Type
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WASH
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Details
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The solution was washed with water (3×100 ml) and saturated sodium chloride solution (100 ml)
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Type
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CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Volatile material was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel
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Type
|
WASH
|
Details
|
eluting with 15% ethyl acetate/isohexane
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Name
|
|
Type
|
product
|
Smiles
|
N(C1=CC=CC=C1)C1=NC(=NC=C1Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |